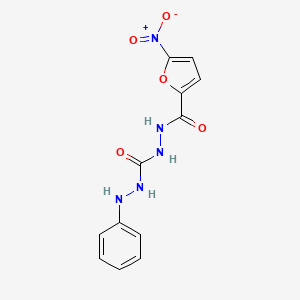
5-Nitro-N'-(2-phenylhydrazinecarbonyl)furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry. The presence of both an anilino group and a nitrofuran moiety in its structure makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted with aniline and urea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-anilino-1-[(5-aminofuran-2-carbonyl)amino]urea, while oxidation can lead to various oxidized derivatives of the nitrofuran moiety.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in treating bacterial infections.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is not fully understood. it is believed to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate . This inhibition affects key metabolic pathways, leading to the antibacterial effects observed. The compound may also interact with other molecular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: Known for its use in treating bacterial and protozoal infections.
Nitrofurantoin: Commonly used as an antibiotic for urinary tract infections.
Uniqueness
3-anilino-1-[(5-nitrofuran-2-carbonyl)amino]urea is unique due to the presence of both an anilino group and a nitrofuran moiety in its structure
Properties
CAS No. |
91843-84-4 |
|---|---|
Molecular Formula |
C12H11N5O5 |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
1-anilino-3-[(5-nitrofuran-2-carbonyl)amino]urea |
InChI |
InChI=1S/C12H11N5O5/c18-11(9-6-7-10(22-9)17(20)21)14-16-12(19)15-13-8-4-2-1-3-5-8/h1-7,13H,(H,14,18)(H2,15,16,19) |
InChI Key |
ABBMTOVWKUSRCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


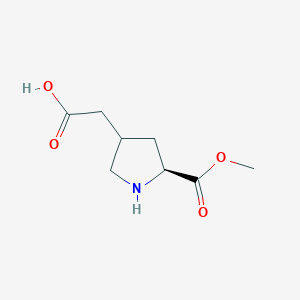
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

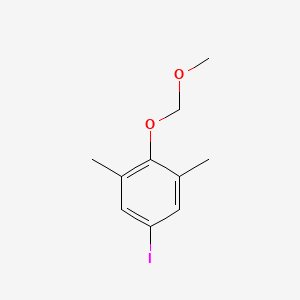
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)
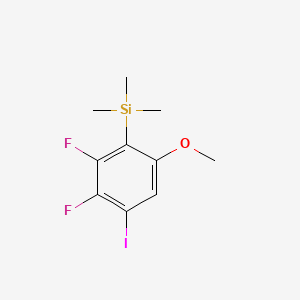
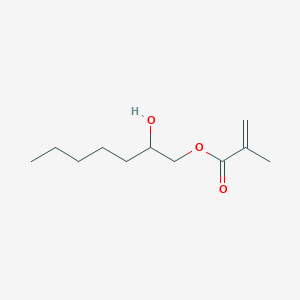

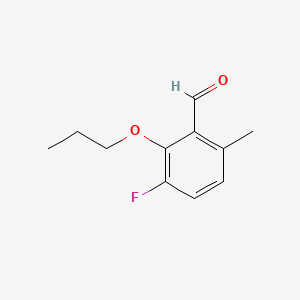
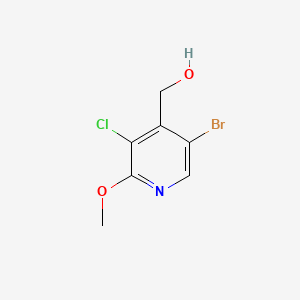
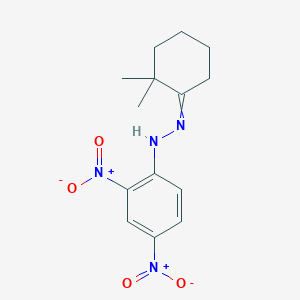
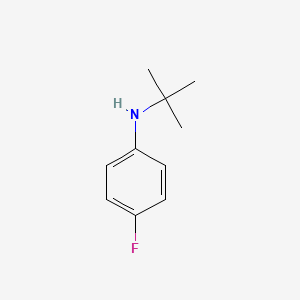
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
